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Compound of Interest

Compound Name: AF647-NHS ester triTEA

Cat. No.: B15137587

Audience: Researchers, scientists, and drug development professionals.

Introduction to AF647-NHS Ester

AF647-NHS ester is a bright, far-red fluorescent dye widely used for labeling proteins,
antibodies, peptides, and other amine-containing molecules for various applications, including
flow cytometry.[1][2] Its N-hydroxysuccinimidyl (NHS) ester functional group readily reacts with
primary amines on biomolecules to form stable amide bonds.[3][4] The resulting AF647-
conjugated molecules exhibit intense and stable fluorescence, making them ideal for detecting
both high and low abundance targets in single-cell analysis.[1][5]

Key advantages of using AF647-NHS ester for flow cytometry include:

Bright and Photostable Signal: AF647 is a highly fluorescent and photostable dye, leading to
robust and reproducible staining.[3][4]

o Optimal Excitation and Emission: Its spectral properties are well-suited for the common 633
nm or 640 nm lasers found in most flow cytometers.[2][3]

o High Water Solubility: The dye's high solubility in aqueous buffers simplifies the labeling
process and reduces the risk of conjugate aggregation.[1]

e pH Insensitivity: AF647 maintains its fluorescence over a broad pH range (pH 4 to 10),
ensuring consistent performance in various staining buffers.[2][3]
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e Minimal Self-Quenching: AF647 can be conjugated to proteins at high molar ratios without
significant fluorescence quenching, enabling the sensitive detection of low-abundance
targets.[1]

Data Presentation
Table 1: Spectral and Chemical Properties of AF647-NHS

Ester
Property Value Reference
Excitation Maximum (Aex) ~651-655 nm [21[3114]
Emission Maximum (Aem) ~672-680 nm [1][2]114]
Molar Extinction Coefficient ~191,800 - 270,000 cm~—tM~1 [1112114]
Fluorescence Quantum Yield ~0.15 [1][2]
Reactive Group le—th;/rdroxysuccinimidyl (NHS) 1]
Reactivity Primary amines (-NH2) [3114]
Recommended Storage -20°C in the dark, desiccated [1]

Table 2: Recommended Parameters for Antibody
Labeling with AF647-NHS Ester
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Recommended
Parameter Notes Reference
Range/Value
) Higher concentrations
Antibody )
) 2-10 mg/mL are optimal for [31[6]
Concentration o )
efficient labeling.
The optimal ratio
Molar Ratio should be determined
) 5:1t0 20:1 . [7]
(Dye:Antibody) empirically for each
antibody.
0.1 M Sodium

Reaction Buffer

Bicarbonate or

Phosphate Buffered

Must be free of
primary amines (e.g.,
Tris).

[3][5]

Saline (PBS)
Optimal for the
) reaction between the
Reaction pH 8.0-85 [8]
NHS ester and
primary amines.
Reaction Time 1- 2 hours At room temperature. [5]

Quenching Reagent

1.5 M Hydroxylamine

To stop the labeling

reaction.

[°]

Experimental Protocols
Antibody Labeling with AF647-NHS Ester

This protocol describes the labeling of an IgG antibody with AF647-NHS ester.

Materials:

» Purified antibody (free of BSA, gelatin, and amine-containing buffers like Tris)

e AF647-NHS ester

o Anhydrous dimethyl sulfoxide (DMSO)
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Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3

Quenching Solution: 1.5 M hydroxylamine, pH 8.5 (freshly prepared)

Purification column (e.g., desalting column) or dialysis equipment

Phosphate Buffered Saline (PBS), pH 7.2-7.4
Procedure:
e Prepare the Antibody:

o Ensure the antibody is at a concentration of at least 2 mg/mL in an amine-free buffer like
PBS.[3]

o If the buffer contains primary amines, perform a buffer exchange into PBS.
o Prepare the AF647-NHS Ester Stock Solution:

o Immediately before use, dissolve the AF647-NHS ester in anhydrous DMSO to a
concentration of 10 mg/mL.[7]

e Labeling Reaction:
o Add the reaction buffer (0.1 M sodium bicarbonate, pH 8.3) to the antibody solution.

o Slowly add the calculated amount of AF647-NHS ester stock solution to the antibody
solution while gently vortexing. The recommended molar ratio of dye to antibody is
between 5:1 and 20:1.[7]

o Incubate the reaction for 1 hour at room temperature, protected from light.[3]

o Stop the Reaction:
o Add the quenching solution (1.5 M hydroxylamine, pH 8.5) to the reaction mixture.
o Incubate for 1 hour at room temperature.[9]

e Purify the Conjugate:
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o Separate the labeled antibody from the unreacted dye using a desalting column or by
dialysis against PBS.

o Storage:

o Store the purified AF647-labeled antibody at 4°C, protected from light. For long-term
storage, add a carrier protein like BSA (0.1%) and 2 mM sodium azide, and store at -20°C
or -80°C in single-use aliquots.[7]

Flow Cytometry Staining Protocol

This protocol provides a general procedure for direct immunofluorescent staining of cells with
an AF647-conjugated antibody.

Materials:

Cell suspension (e.g., peripheral blood mononuclear cells, cultured cells)

AF647-conjugated primary antibody

Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

(Optional) Viability dye

(Optional) Fc receptor blocking solution

(Optional) Fixation and permeabilization buffers for intracellular staining
Procedure:
e Sample Preparation:

o Prepare a single-cell suspension at a concentration of 1 x 10° cells/mL in cold Flow
Cytometry Staining Buffer.

o If working with whole blood, perform red blood cell lysis.[10]

o Fc Receptor Blocking (Optional):
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o To reduce non-specific binding, incubate the cells with an Fc receptor blocking solution for
10-15 minutes on ice.[11]

Staining:

o Add the predetermined optimal concentration of the AF647-conjugated antibody to the cell
suspension.

o Incubate for at least 30 minutes at 4°C in the dark.[12]

Washing:

o Wash the cells twice by adding 2 mL of cold Flow Cytometry Staining Buffer, centrifuging
at 300-400 x g for 5 minutes, and decanting the supernatant.[12]

Resuspension:

o Resuspend the cells in 200-500 pL of cold Flow Cytometry Staining Buffer.

Data Acquisition:

o Analyze the samples on a flow cytometer equipped with a 633 nm or 640 nm laser as
soon as possible.[12] Keep the cells on ice and protected from light until acquisition.

Visualizations

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://www.cellsignal.com/learn-and-support/troubleshooting/flow-cytometry-troubleshooting-guide
https://www.antibodies.com/applications/flow-cytometry/flow-cytometry-protocol
https://www.antibodies.com/applications/flow-cytometry/flow-cytometry-protocol
https://www.antibodies.com/applications/flow-cytometry/flow-cytometry-protocol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15137587?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Preparation

Purified Antibody
(in amine-free buffer)
Purification & Storage

. . Mix Antibody, Dye, - N N "
AF647-NHS Ester ___Dissolve in DMSO_ and Reaction Buffer Incu_balﬁ ldhr :1 RT) (Add Hydroxyla_mlneH o Tgnfycc?nlug/aDt_el ) )_)(swre Elaegmedg\c[gody)
(pH 8.3) (in the dark) to stop reaction (Desalting Column/Dialysis) at or -
Anhydrous DMSO

Labeling Reaction

Click to download full resolution via product page

Caption: Workflow for conjugating antibodies with AF647-NHS ester.
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Caption: General workflow for direct immunofluorescent staining for flow cytometry.

Troubleshooting
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Issue Possible Cause Recommendation Reference

Use a brighter
fluorophore like AF647
for low-expressing
. Low antigen targets. Ensure you
Weak or No Signal ] ] [13][14]
expression are using fresh
samples, as freezing

can affect some

antigens.
Store conjugated
antibodies properly,
Degraded antibody or protected from light.
[13][14]

fluorophore Use fresh antibodies if
degradation is

suspected.

] ] Titrate the antibody to
Suboptimal antibody ) ]
determine the optimal [13]

concentration o )
staining concentration.
Ensure the correct
Incorrect instrument laser (633/640 nm) (1]
settings and emission filters
are used for AF647.
Use an Fc receptor
. Non-specific antibody bIocklng- reagent.
High Background binding Include isotype [11][15]
controls to assess
non-specific binding.
Perform additional
Insufficient washing wash steps after [11]

antibody incubation.
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Titrate the antibody to

Antibody find a concentration [14]
concentration too high  that provides a good
signal-to-noise ratio.
Filter the cell

suspension before
staining. Use a
) viability dye to exclude
Abnormal Scatter Cell clumps or debris ) [15]
dead cells, which can
cause non-specific
binding and altered

scatter.

Handle cells gently;
) avoid harsh vortexing
Lysis of cells ) [13]
or high-speed

centrifugation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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